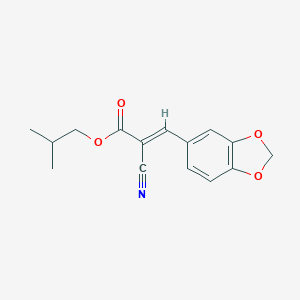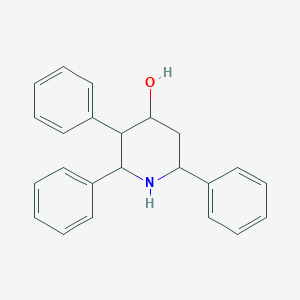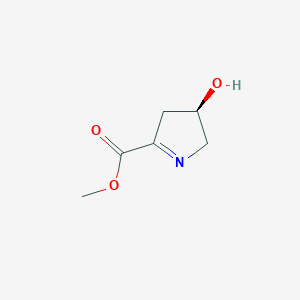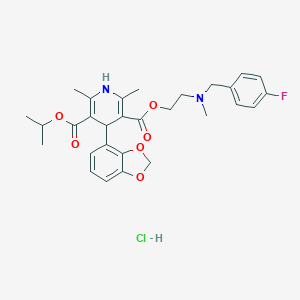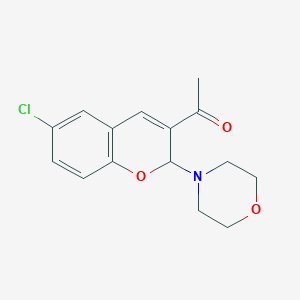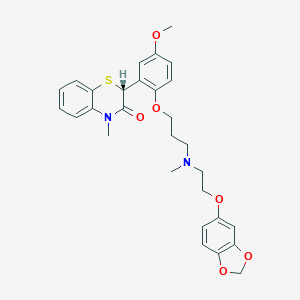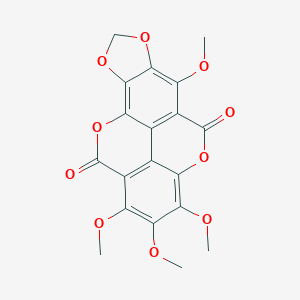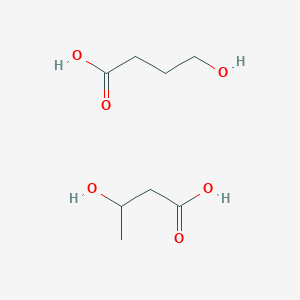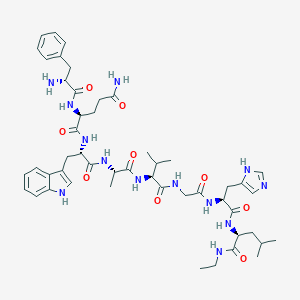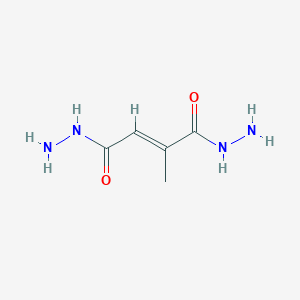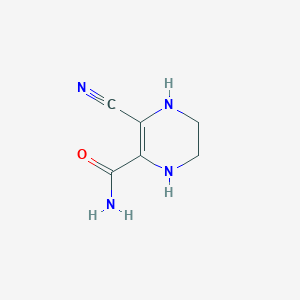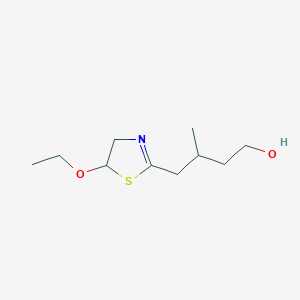
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Aplicaciones Científicas De Investigación
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties, and has been found to be effective against various strains of bacteria and fungi. It has also been studied for its potential as an anti-inflammatory and analgesic agent, and has been found to have significant anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential as an anticancer agent, and has been found to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has been found to have various biochemical and physiological effects. It has been shown to have significant antibacterial and antifungal activity, and has been found to inhibit the growth of various strains of bacteria and fungi. It has also been found to have significant anti-inflammatory and analgesic effects, and has been shown to reduce inflammation and pain in various animal models. Additionally, it has been found to inhibit the growth of various cancer cell lines, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various strains of bacteria and fungi, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. Another advantage is its significant anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is its potential toxicity, which requires careful handling and use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol. One direction is the study of its potential as an anticancer agent, and the development of more potent derivatives for use in cancer treatment. Another direction is the study of its potential as an anti-inflammatory and analgesic agent, and the development of more effective derivatives for use in the treatment of inflammatory and painful conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify its potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with ethyl-4-chloroacetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with 3-methyl-2-butanone and sodium borohydride. Another method involves the reaction of 2-mercaptothiazole with ethyl 4-bromobutyrate in the presence of potassium carbonate, followed by the reaction of the resulting product with 3-methyl-2-butanone and sodium borohydride.
Propiedades
Número CAS |
121694-03-9 |
|---|---|
Nombre del producto |
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol |
Fórmula molecular |
C10H19NO2S |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
4-(5-ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H19NO2S/c1-3-13-10-7-11-9(14-10)6-8(2)4-5-12/h8,10,12H,3-7H2,1-2H3 |
Clave InChI |
MSTVSPLLTQLWEB-UHFFFAOYSA-N |
SMILES |
CCOC1CN=C(S1)CC(C)CCO |
SMILES canónico |
CCOC1CN=C(S1)CC(C)CCO |
Sinónimos |
2-Thiazolebutanol,5-ethoxy-4,5-dihydro-gamma-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



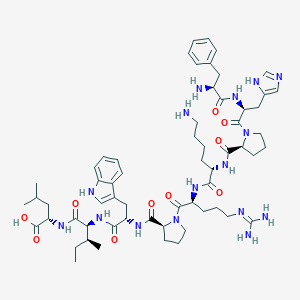
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
